molecular formula C15H14ClNO2 B1517438 Acetamide, 2-chloro-N-[3-(phenylmethoxy)phenyl]- CAS No. 19514-98-8

Acetamide, 2-chloro-N-[3-(phenylmethoxy)phenyl]-

Cat. No. B1517438
CAS RN: 19514-98-8
M. Wt: 275.73 g/mol
InChI Key: WUOSCOWZKWFVOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds such as 2-Chloro-N-(3-hydroxyphenyl)acetamide and 2-Chloro-N-(4-hydroxyphenyl)acetamide has been reported . These compounds were synthesized through the chloroacetylation of m- and p-aminophenols in the presence of acetic acid, acetonitrile, and tetrahydrofuran .


Molecular Structure Analysis

The molecular structure of 2-Chloro-N-phenylacetamide, a related compound, shows the presence of N-H…O hydrogen bonds between the molecules .


Chemical Reactions Analysis

The chemical reactions involving related compounds like 2-Chloro-N-(3-hydroxyphenyl)acetamide and 2-Chloro-N-(4-hydroxyphenyl)acetamide have been studied . These compounds showed appreciable antibacterial activity against Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Metabolism and Bioactivity

Comparative Metabolism of Chloroacetamide Herbicides in Human and Rat Liver Microsomes This research investigates the metabolism of chloroacetamide herbicides like Acetochlor (a compound structurally similar to Acetamide, 2-chloro-N-[3-(phenylmethoxy)phenyl]-), focusing on how rat and human liver microsomes process these substances and their metabolic intermediates. It highlights the roles of certain cytochrome P450 isoforms in the metabolism process, providing insights into the metabolic pathways of chloroacetamide herbicides and their potential toxicological implications (Coleman, Linderman, Hodgson, & Rose, 2000).

In vitro Metabolism of Alachlor by Human Liver Microsomes and Human Cytochrome P450 Isoforms This study delves into the metabolism of Alachlor, another chloroacetamide herbicide, examining how human liver microsomes and specific cytochrome P450 isoforms metabolize it. It's a significant step in understanding the metabolic fate of chloroacetamide herbicides in humans and contributes to the risk assessment of these substances (Coleman, Liu, Linderman, Hodgson, & Rose, 1999).

Herbicide Behavior in the Environment

Soil Reception and Activity of Acetochlor, Alachlor, and Metolachlor as Affected by Wheat Straw and Irrigation This study explores how environmental factors like wheat straw cover and irrigation influence the reception, retention, and herbicidal activity of chloroacetamide herbicides (including Acetochlor). It provides insights into the environmental behavior of these herbicides and informs agricultural practices for optimal herbicide performance (Banks & Robinson, 1986).

Acetochlor in the Hydrologic System in the Midwestern United States, 1994 This research documents the presence of Acetochlor, a chloroacetamide herbicide, in the hydrologic system during its first season of widespread use. It offers valuable data on the environmental prevalence of this herbicide, contributing to our understanding of its environmental fate and potential impacts (Kolpin, Nations, Goolsby, & Thurman, 1996).

Chemical Synthesis and Analysis

Radiosynthesis of a Chloroacetanilide Herbicide ([phenyl-4-3H] acetochlor) and a Dichloroacetamide Safener for Herbicides ([2, 2-dimethyl-3H]R-29148) This paper describes the synthesis of radioactively labeled Acetochlor, allowing for detailed studies on its metabolism and mode of action. This is crucial for understanding the biochemical interactions and potential environmental and health impacts of this chloroacetamide herbicide (Latli & Casida, 1995).

properties

IUPAC Name

2-chloro-N-(3-phenylmethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c16-10-15(18)17-13-7-4-8-14(9-13)19-11-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOSCOWZKWFVOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, 2-chloro-N-[3-(phenylmethoxy)phenyl]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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